

Application Note: Mass Spectrometry Analysis of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-stearoyl glycerol

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Abstract

This document provides a detailed guide for the analysis of the triglyceride **1,3-dipalmitoyl-2-stearoyl glycerol** (TG 16:0/18:0/16:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Triglycerides are key molecules in energy storage and are implicated in various metabolic diseases.[1][2] Accurate identification and quantification of specific triglyceride species like TG 16:0/18:0/16:0 are crucial for understanding their physiological and pathological roles. This application note outlines a comprehensive protocol, from sample preparation to data analysis, and includes expected fragmentation patterns and a relevant biological pathway.

Introduction

1,3-dipalmitoyl-2-stearoyl glycerol is a triacylglycerol containing two palmitic acid (16:0) moieties at the sn-1 and sn-3 positions and one stearic acid (18:0) moiety at the sn-2 position. [3][4] The analysis of such specific triglycerides is essential in lipidomics research, particularly in studies related to metabolic disorders like obesity, type 2 diabetes, and cardiovascular disease.[1][2][5][6][7] Mass spectrometry, coupled with liquid chromatography, offers a highly sensitive and specific method for the detailed characterization and quantification of individual lipid molecules from complex biological matrices.[8] This note describes a robust LC-MS/MS method for the analysis of TG 16:0/18:0/16:0.



Experimental Protocols Sample Preparation: Lipid Extraction

A standard liquid-liquid extraction method is employed to isolate lipids from biological samples (e.g., plasma).

Materials:

- Methanol (MeOH), LC-MS grade
- Methyl-tert-butyl ether (MTBE), LC-MS grade
- Water, LC-MS grade
- Internal Standard (IS): TG(16:0/18:0/16:0)-d5 (or other suitable deuterated TG standard)
- Sample (e.g., 20 μL of plasma)

Procedure:

- To a clean microcentrifuge tube, add the sample and the internal standard solution.
- Add 200 μL of cold methanol. Vortex briefly.
- Add 750 μL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[4]
- Induce phase separation by adding 188 μL of LC-MS grade water. Vortex for 10 seconds.[4]
- Centrifuge at 14,000 rpm for 2 minutes to separate the layers.[9]
- Carefully collect the upper organic layer (lipophilic fraction) into a new tube.[9]
- Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of methanol/toluene (9:1, v/v) or another solvent compatible with the LC system for analysis.[9]



LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 μm particle size)
- Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

LC Method:

- Mobile Phase A: 20 mM Ammonium formate in water
- Mobile Phase B: 2-Propanol/Acetonitrile (80/20, v/v)
- Flow Rate: 0.4 mL/min
- Column Temperature: 45°C
- Injection Volume: 3 μL
- Gradient: A suitable gradient to separate triglycerides. An example gradient could be:
 - o 0-2 min: 30% B
 - o 2-10 min: 30-90% B
 - 10-12 min: 90% B
 - o 12-12.1 min: 90-30% B
 - 12.1-15 min: 30% B

MS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV



Source Temperature: 120°C

• Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

• MS Scan Range: m/z 700-1000

MS/MS Fragmentation: Collision-Induced Dissociation (CID)

• Collision Energy: Ramped (e.g., 20-40 eV) or optimized for the specific instrument.

Data Presentation

Molecular Profile of 1,3-Dipalmitoyl-2-Stearoyl Glycerol

| Property | Value | Reference |
|------------------|--|-----------|
| Chemical Formula | C53H102O6 | [4] |
| Molecular Weight | 835.4 g/mol | [4] |
| Synonyms | TG(16:0/18:0/16:0), 1,3- Palmitin-2-Stearin | [4] |
| CAS Number | 2177-97-1 | [4] |

Expected Mass Spectrometry Data

The primary fragmentation pathway for triglycerides in positive ion mode ESI-MS/MS is the neutral loss of the constituent fatty acids from the ammoniated precursor ion ([M+NH₄]⁺). This results in the formation of diacylglycerol-like fragment ions.



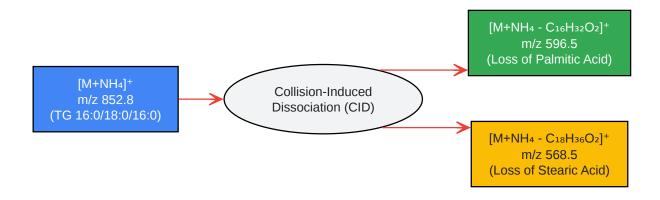
| Ion Type | Description | Calculated m/z |
|--|---|----------------|
| Precursor Ion | Ammoniated molecule: ([C53H102O6 + NH4]+) | 852.8 |
| Fragment Ion 1 (Neutral Loss of Palmitic Acid) | ([M+NH ₄ - C ₁₆ H ₃₂ O ₂] ⁺) - Loss of a palmitic acid from sn-1 or sn-3 | 596.5 |
| Fragment Ion 2 (Neutral Loss of Stearic Acid) | ([M+NH4 - C18H36O2]+) - Loss of the stearic acid from sn-2 | 568.5 |

Note: The m/z values are calculated based on the most common isotopes and may vary slightly depending on the instrument calibration and resolution.

Visualization

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates the expected fragmentation pattern of **1,3-dipalmitoyl-2-stearoyl glycerol** in an ESI-MS/MS experiment.



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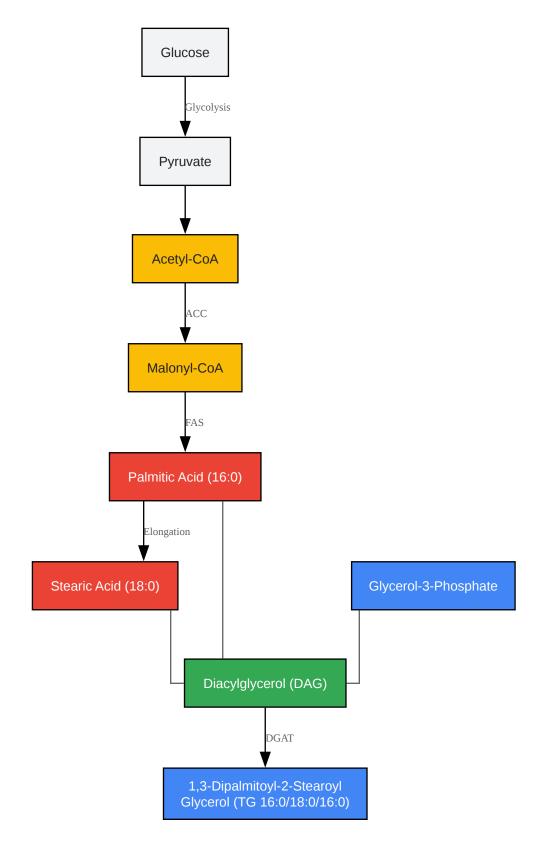
Caption: Fragmentation of 1,3-dipalmitoyl-2-stearoyl glycerol.

De Novo Lipogenesis Pathway

Triglycerides are synthesized through the de novo lipogenesis pathway, which converts excess carbohydrates into fatty acids.[10][11] These fatty acids are then esterified to a glycerol



backbone to form triglycerides.



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Caption: Simplified de novo lipogenesis pathway.

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